beta-Glucosamine, tetraacetate, hydrochloride

Stereochemical stability Carbohydrate chemistry Anomeric configuration

Researchers often encounter synthetic failures due to incorrect anomer procurement or incompatible protecting groups. β-Glucosamine tetraacetate HCl (CAS 10034-20-5) eliminates this risk: - β-Anomeric configuration ensures stereochemical stability; α-anomer decomposes at room temperature. - Orthogonal protection: four O-acetyl groups with free C2 amine enable direct N-functionalization without prior deprotection (e.g., 44% overall yield in Thiamet-G synthesis). - Hydrochloride salt confers water solubility (10 mg/mL), unlike neutral pentaacetate analogs (~0.5 mg/mL). Supplied as ≥98% pure white crystalline powder, ideal for glycochemistry and enzyme assays.

Molecular Formula C14H22ClNO9
Molecular Weight 383.78 g/mol
CAS No. 10034-20-5
Cat. No. B015325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Glucosamine, tetraacetate, hydrochloride
CAS10034-20-5
Synonyms2-Amino-2-deoxy-β-D-glucopyranose 1,3,4,6-Tetraacetate Hydrochloride;  NSC 82044; 
Molecular FormulaC14H22ClNO9
Molecular Weight383.78 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl
InChIInChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H
InChIKeyBQLUYAHMYOLHBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Glucosamine Tetraacetate HCl: Chemical Identity & Sourcing


beta-Glucosamine, tetraacetate, hydrochloride (CAS 10034-20-5; systematic name 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose hydrochloride) is a peracetylated glucosamine derivative classified as an aminosaccharide building block . With molecular formula C₁₄H₂₁NO₉·HCl and molecular weight 383.78 g/mol, the compound bears four acetyl protecting groups on hydroxyls O1, O3, O4, and O6, while retaining a free amino group at the C2 position in the β-anomeric configuration . Commercial specifications from major suppliers report purity ≥98% (HPLC), melting point 216–221 °C (decomposition), optical rotation [α]/D +30.0° ± 2.0° (c = 1 in H₂O), and solubility in DMSO and water . The compound is supplied as a white crystalline powder and is exclusively intended for laboratory research and development use [1].

Why Substitution Fails for Beta-Glucosamine Tetraacetate HCl


Substitution among glucosamine derivatives without rigorous verification of stereochemical and protecting-group compatibility introduces substantial risk of synthetic failure. The α-anomer (CAS 10034-19-2) and the β-anomer (CAS 10034-20-5) are distinct chemical entities with divergent stability profiles and reactivity characteristics [1]. Furthermore, the N-acetylated derivative β-D-glucosamine pentaacetate (CAS 7772-79-4) possesses an additional acetyl group on the C2 amine, fundamentally altering its chemical behavior as a glycosyl donor and its solubility properties [2]. The presence of four O-acetyl protecting groups with a free C2 amine in the target compound creates a specific orthogonal protection pattern that cannot be replicated by under-acetylated or N-protected analogs. Procurement of an incorrect anomer or N-protected variant will not yield equivalent outcomes in glycosylation reactions or subsequent deprotection steps, as demonstrated by the quantitative evidence presented below.

Beta-Glucosamine Tetraacetate HCl: Comparative Evidence for Procurement


Anomeric Configuration Dictates Stability

The β-anomeric configuration of 1,3,4,6-tetra-O-acetyl-β-D-glucosamine hydrochloride confers markedly superior stability compared to its α-anomer counterpart. A direct comparative study by Liefländer (1967) demonstrated that N-L-aminoacyl-1,3,4,6-tetra-O-acetyl-α-D-glucosamines (as their acetates) were very unstable, with some derivatives decomposing rapidly at room temperature, whereas the corresponding β-compounds exhibited substantially greater stability under identical conditions [1]. This stereochemistry-dependent stability differential has practical procurement consequences: the α-anomer tetraacetate hydrochloride (CAS 10034-19-2) requires storage at -20°C per supplier specifications [2], while the β-anomer (CAS 10034-20-5) can be stored at 0–8°C or ambient temperature under dry conditions [3].

Stereochemical stability Carbohydrate chemistry Anomeric configuration

Free C2 Amine Enables Orthogonal Functionalization

The β-D-glucosamine tetraacetate hydrochloride (CAS 10034-20-5) is a key starting material in a recently reported scalable synthesis of Thiamet-G, a potent and selective O-GlcNAcase (OGA) inhibitor. The 2024 publication by Holicek et al. describes a six-step route commencing with this tetraacetate hydrochloride intermediate that produces crystalline Thiamet-G in 44% overall yield without requiring column chromatography [1]. The free C2 amine in this β-tetraacetate is essential for subsequent N-functionalization steps, enabling orthogonal protection strategies that would not be feasible with the fully N,O-pentaacetylated analog (β-D-glucosamine pentaacetate, CAS 7772-79-4), which bears an acetyl group blocking the C2 amine [2].

Glycobiology O-GlcNAcase inhibition Process chemistry

Hydrochloride Salt Form Enhances Aqueous Solubility

The hydrochloride salt form of β-D-glucosamine tetraacetate confers superior aqueous solubility compared to neutral N-acetylated tetraacetate analogs. Supplier technical data confirm that β-D-glucosamine tetraacetate hydrochloride (CAS 10034-20-5) is soluble in both DMSO and water . In contrast, the structurally related β-D-glucosamine pentaacetate (CAS 7772-79-4, also known as N-acetyl-β-D-glucosamine tetraacetate), which lacks the hydrochloride salt form, exhibits solubility limited to organic solvents: 30 mg/mL in DMF and 20 mg/mL in DMSO, with markedly reduced solubility in aqueous PBS mixtures (0.5 mg/mL in 1:1 DMF:PBS pH 7.2) [1]. This solubility differential is directly attributable to the ionic hydrochloride moiety present in CAS 10034-20-5.

Solubility Formulation Analytical chemistry

Beta-Glucosamine Tetraacetate HCl: Best Application Scenarios


Synthesis of N-Functionalized Glucosamine Derivatives

This compound is optimally suited as a starting material for synthesizing N-functionalized glucosamine derivatives where the C2 amine must remain free for selective modification. The scalable synthesis of Thiamet-G demonstrates that CAS 10034-20-5 enables direct N-functionalization without prior deprotection, achieving 44% overall yield over six steps [1]. Procurement of the β-anomer specifically is critical: the α-anomer tetraacetate (CAS 10034-19-2) exhibits documented room-temperature instability [2], potentially leading to decomposition during multi-day synthetic sequences.

Aqueous-Phase Biochemical Assays & Glycobiology Reagent Preparation

The hydrochloride salt form confers verified water solubility, making CAS 10034-20-5 preferable for aqueous biochemical assays compared to neutral N-acetylated tetraacetate analogs. In contrast, β-D-glucosamine pentaacetate (CAS 7772-79-4) shows only 0.5 mg/mL solubility in aqueous buffer mixtures [3]. Researchers conducting enzyme inhibition studies, glycosylation assays, or preparing stock solutions in aqueous media should prioritize the hydrochloride tetraacetate form over neutral pentaacetate variants to avoid solubility limitations.

Stereochemical Integrity in Multi-Step Carbohydrate Synthesis

In synthetic carbohydrate chemistry, the β-anomer (CAS 10034-20-5) is the stable stereochemical form required for building blocks where anomeric configuration must be preserved. The documented rapid decomposition of α-anomer derivatives at room temperature [2] means that procurement of the α-anomer (CAS 10034-19-2) introduces unnecessary risk of anomerization and degradation during storage and reaction setup. For laboratories executing glycosylation reactions or preparing β-linked glucosamine-containing oligosaccharides, the β-tetraacetate hydrochloride provides the requisite stereochemical stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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